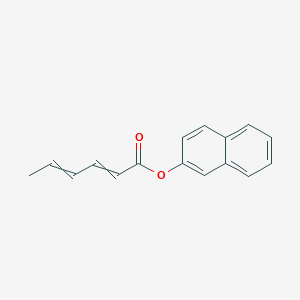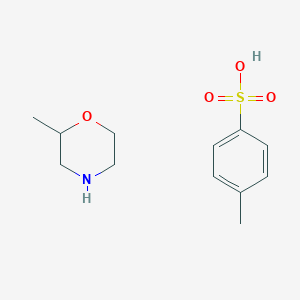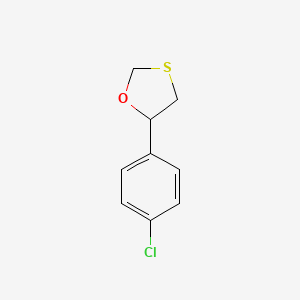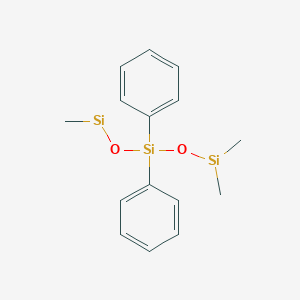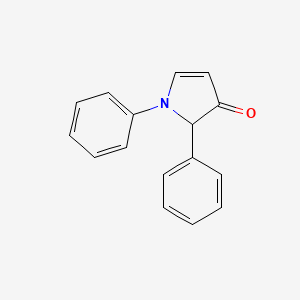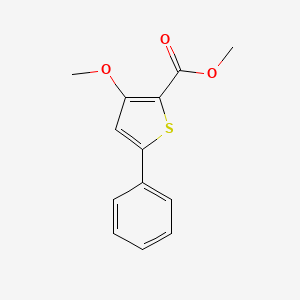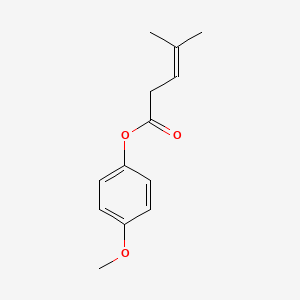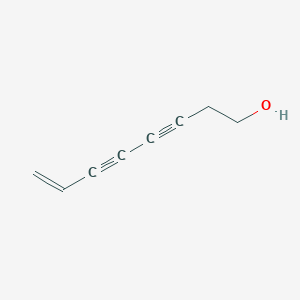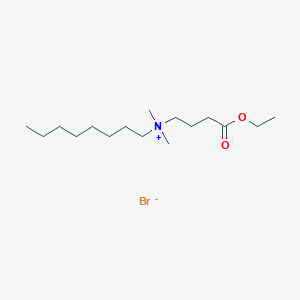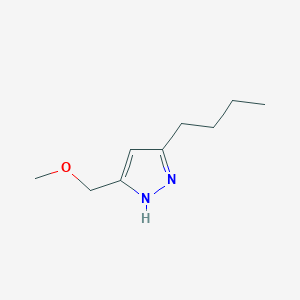![molecular formula C13H10N2Se B14302253 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine CAS No. 111931-85-2](/img/structure/B14302253.png)
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine is a selenium-containing heterocyclic compound. Selenium, an element with similar characteristics to oxygen and sulfur, is known for its unique reactivity and biological significance.
Preparation Methods
The synthesis of 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine typically involves the heteroannulation of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . This multistep protocol leverages the Dimroth rearrangement in both acidic and basic media to achieve the desired selenazolopyrimidine framework
Chemical Reactions Analysis
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include orthoesters, carbon disulfide, and pyridine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of selenazolotriazolopyrimidines .
Scientific Research Applications
In medicinal chemistry, selenium-containing heterocycles like 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine have shown promise due to their biological activities, including antiviral, anticancer, and anti-inflammatory properties . Additionally, these compounds have been studied for their potential use in the synthesis of bioactive molecules and as building blocks for more complex chemical structures .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. Selenium-containing compounds are known to exhibit insulin-mimetic activity and can participate in the synthesis of enzymes that protect biomembranes from oxidative damage . The specific molecular targets and pathways involved in the action of this compound are still under investigation, but its ability to induce apoptosis in cancer cells and modulate immune responses has been noted .
Comparison with Similar Compounds
2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine can be compared to other selenium-containing heterocycles, such as selenazofurin and amselamine . These compounds share similar structural features but differ in their biological activities and applications. For instance, selenazofurin is a known antiviral agent, while amselamine is a selective histamine H2-agonist . The unique reactivity and biological properties of this compound make it a valuable compound for further research and development.
Properties
CAS No. |
111931-85-2 |
|---|---|
Molecular Formula |
C13H10N2Se |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,3]selenazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2Se/c1-9-4-6-10(7-5-9)12-15-11-3-2-8-14-13(11)16-12/h2-8H,1H3 |
InChI Key |
FRAFXWURMNHEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C([Se]2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



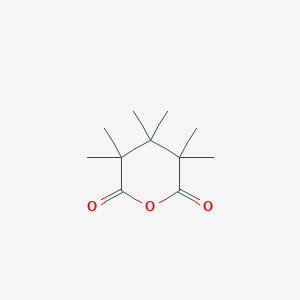
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)
